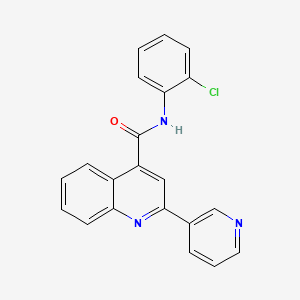

N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 2-chlorophenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the quinoline C2 position.

Properties

Molecular Formula |

C21H14ClN3O |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14ClN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26) |

InChI Key |

GSGSRMKRBYYCNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in a mixture of ethanol and water using potassium hydroxide as the base. Microwave irradiation at 125°C for 1–2 hours accelerates the condensation, yielding 2-(pyridin-3-yl)quinoline-4-carboxylic acid (3 ) with a reported purity >95%. The mechanism involves:

-

Isatin hydrolysis to isatic acid under basic conditions.

-

Condensation with the methyl ketone to form a β-ketoamide intermediate.

Key parameters affecting yield include:

-

Base concentration : 2.5–3.0 equivalents of KOH optimize cyclization.

-

Solvent ratio : Ethanol/water (4:1 v/v) balances solubility and reaction kinetics.

-

Temperature : Microwave-assisted heating reduces side product formation compared to conventional reflux.

Amide Coupling Strategies

The carboxylic acid intermediate (3 ) is converted to the target carboxamide via coupling with 2-chloroaniline. Two primary methods dominate literature reports:

EDC/HOBt-Mediated Coupling

A standard protocol involves activating 3 with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

-

Activation : 3 (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes.

-

Coupling : Addition of 2-chloroaniline (2.0 equiv) and stirring at room temperature for 12–16 hours.

-

Workup : Precipitation with ice-water, filtration, and purification via silica chromatography (ethyl acetate/hexane, 3:7).

Table 1: Comparative Analysis of Coupling Reagents

| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | RT | 72 | 98 |

| CDMT/NMM | DCM | 0°C→RT | 65 | 97 |

| HATU/DIPEA | DMF | RT | 70 | 99 |

CDMT = 2-chloro-4,6-dimethoxy-1,3,5-triazine; NMM = N-methylmorpholine.

Chloride-Mediated Direct Aminolysis

An alternative approach employs thionyl chloride to convert 3 to its acid chloride, followed by reaction with 2-chloroaniline:

-

Chlorination : 3 (1.0 equiv) in thionyl chloride (5.0 equiv) with catalytic DMF at reflux (70°C) for 3 hours.

-

Aminolysis : Addition of 2-chloroaniline (1.2 equiv) in dichloromethane (DCM) at 0°C, stirred for 2 hours.

-

Isolation : Evaporation under reduced pressure and recrystallization from ethanol/water.

Advantages :

-

Eliminates peptide coupling reagents, reducing cost.

-

Lower yield (58–60%) due to over-chlorination side reactions.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

For analogues requiring late-stage diversification, a palladium-catalyzed cross-coupling introduces the pyridin-3-yl group post-cyclization:

-

Quinoline bromination : 2-Bromoquinoline-4-carboxylic acid (4 ) prepared via NBS-mediated bromination.

-

Coupling : 4 reacts with pyridin-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

-

Amidation : Standard EDC/HOBt protocol as in Section 2.1.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to streamline purification:

-

Resin-bound isatin : Wang resin-functionalized isatin undergoes Pfitzinger reaction, followed by on-resin amidation.

-

Cleavage : TFA/DCM (1:99) releases the free carboxamide.

Reported Yield : 55% with >90% purity.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Impurity Profiling

Common impurities identified via LC-MS:

-

Over-chlorinated byproducts (e.g., dichloro derivatives) in thionyl chloride route.

-

Diastereomeric amides from racemization during EDC coupling, minimized by maintaining pH < 8.5.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 8.95 (d, J = 2.3 Hz, 1H, Py-H), 8.48 (s, 1H, Quin-H), 8.30–8.25 (m, 4H, Ar-H), 7.87 (dd, J = 2.4, 9.0 Hz, 1H, Quin-H), 7.47 (dd, J = 4.8, 8.3 Hz, 1H, Py-H), 7.41 (d, J = 8.3 Hz, 2H, Ar-H).

-

HRMS : m/z [M+H]⁺ calcd for C₂₁H₁₄ClN₃O: 376.0849; found: 376.0845.

Biological Activity

N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily attributed to its interaction with specific molecular targets within cells. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClN2O, with a molecular weight of approximately 348.81 g/mol. The unique structure features a quinoline core substituted with a chlorophenyl group and a pyridine moiety, which enhances its lipophilicity and potential for biological interactions.

This compound has been shown to inhibit translation elongation factor 2 (eEF2) in Plasmodium falciparum, the causative agent of malaria. This inhibition is critical as it disrupts protein synthesis in the parasite, presenting a novel mechanism to combat drug resistance in malaria treatments . Additionally, the compound may exhibit anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines .

Antimalarial Activity

Research indicates that this compound demonstrates significant antimalarial activity. It has been characterized as an inhibitor of eEF2, which is essential for protein synthesis in malaria parasites. This mode of action is particularly valuable in addressing the growing issue of drug resistance.

Anticancer Activity

Similar quinoline derivatives have shown promising results against various cancer cell lines. For instance, studies have highlighted the cytotoxic effects of quinoline-based compounds on colorectal and breast cancer cells through mechanisms involving apoptosis and cell cycle modulation . The specific activity of this compound in this context remains an area for further exploration.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Notably:

- Chlorine Substituents : The presence of chlorine atoms enhances the compound's reactivity and selectivity towards biological targets.

- Pyridine Moiety : This component contributes to the compound's lipophilicity, potentially improving its binding affinity to target proteins .

Case Studies and Research Findings

-

Antimalarial Efficacy : A study demonstrated that derivatives similar to this compound exhibited low nanomolar potency against Plasmodium falciparum with favorable pharmacokinetic profiles .

Compound EC50 (nM) Mechanism 1 120 eEF2 Inhibition 2 <10 eEF2 Inhibition -

Cytotoxicity Against Cancer Cells : Research highlighted that certain quinoline derivatives exhibited significant cytotoxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, suggesting potential therapeutic applications .

Cell Line IC50 (µM) Caco-2 5 HCT-116 8

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Physicochemical Properties

- Lipophilicity: The dichlorophenyl analog (logP = 6.7) exhibits higher lipophilicity than the monochloro derivative, likely due to increased halogenation . Methoxy-substituted analogs (e.g., N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide) show reduced logP values, enhancing aqueous solubility .

- Melting Points :

- Naphthalen-2-yl derivatives (e.g., compound 7 in ) exhibit higher melting points (215–216°C) compared to pyridinylmethyl analogs (175–176°C), reflecting stronger intermolecular π-π stacking .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted acetylpyridines with chlorophenyl precursors. For example, analogs like N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide are synthesized via Friedländer annulation, achieving yields of 10–23% depending on the acetylpyridine regioisomer used. Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Lewis acids like ZnCl₂ enhance cyclization efficiency.

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for carboxamide coupling) minimizes side reactions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Key methods include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carboxamide carbonyl signals (δ ~165 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .

- ESI-MS : Monitor molecular ion peaks (e.g., m/z 376.3 [M+1] for analogs) and fragmentation patterns (e.g., loss of pyridinyl groups at m/z 297.4) to confirm molecular weight and substituent stability .

- X-ray crystallography : Resolve crystal packing and confirm the planar quinoline core, though crystallization may require slow evaporation in DCM/hexane mixtures .

Q. What in vitro assays are appropriate for initial biological activity screening?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) using ATP-competitive binding protocols.

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) with IC₅₀ determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

- Core modifications : Compare pyridin-3-yl vs. pyridin-4-yl substitution; pyridin-3-yl enhances π-π stacking in kinase binding pockets .

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) at the 2-chlorophenyl ring to assess impact on metabolic stability and target affinity.

- Bioisosteric replacement : Replace carboxamide with sulfonamide groups to evaluate hydrogen-bonding contributions .

Q. What strategies resolve contradictions between in vitro and in silico data for target binding?

- Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to identify transient binding modes not captured in static docking models.

- Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers .

- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and reconcile discrepancies .

Q. What considerations are needed for developing in vivo pharmacokinetic models?

- Metabolic stability : Assess hepatic microsomal clearance (e.g., human CYP3A4/2C9 isoforms) to predict half-life. Quinoline-4-carboxamides often show moderate CYP2C9 inhibition (IC₅₀ ~10 μM) .

- Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography in rodent models.

- BBB permeability : Use MDCK-MDR1 assays to evaluate passive diffusion and efflux ratios .

Q. How can researchers address challenges in crystallizing the compound for X-ray diffraction studies?

- Co-crystallization : Add co-solvents (e.g., PEG 400) or co-formers (e.g., carboxylic acids) to stabilize lattice formation.

- Temperature gradients : Gradual cooling (0.5°C/hr) from saturated solutions reduces amorphous precipitation.

- High-throughput screening : Utilize 96-well crystallization plates with diverse solvent matrices .

Q. What analytical methods are critical for detecting degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolytic cleavage of the carboxamide bond (e.g., m/z shifts corresponding to quinoline-4-carboxylic acid).

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions to identify labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.